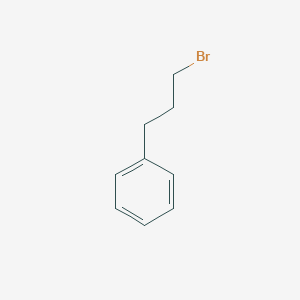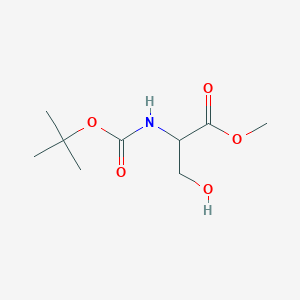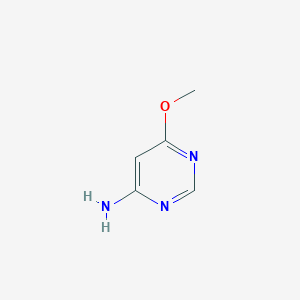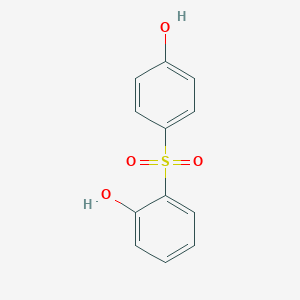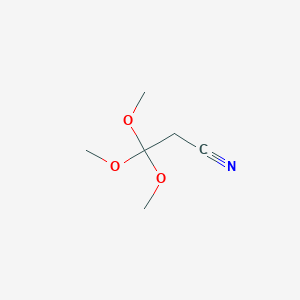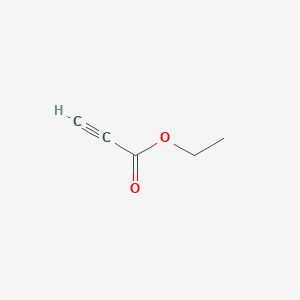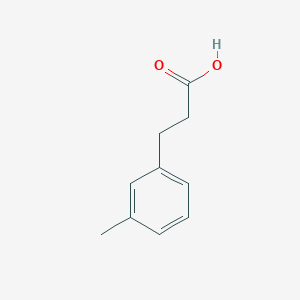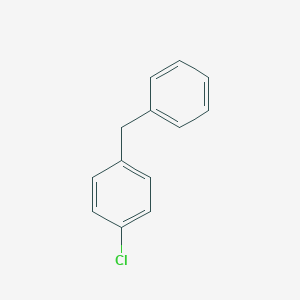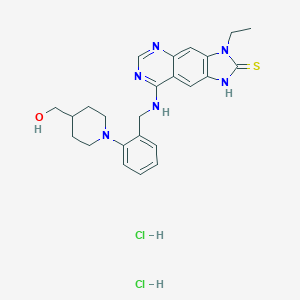
Thioquinapiperifil dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioquinapiperifil dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H30Cl2N6OS and its molecular weight is 521.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la phosphodiestérase-5 (PDE-5)
Le Thioquinapiperifil dihydrochloride est un inhibiteur puissant, sélectif et non compétitif de la phosphodiestérase-5 (PDE-5), avec une CI50 de 0,074 nM . Les inhibiteurs de la PDE-5 sont couramment utilisés dans le traitement de la dysfonction érectile et de l'hypertension artérielle pulmonaire.
Étude sur l'amélioration sexuelle
Le this compound a été utilisé dans des études sur l'amélioration sexuelle . Cela est dû à son activité inhibitrice de la PDE-5, qui peut améliorer la fonction érectile en augmentant les niveaux de monophosphate cyclique de guanosine (GMPc) dans le corps caverneux du pénis.
Compléments alimentaires
Le this compound peut être trouvé dans les compléments alimentaires . Cela est probablement dû à ses avantages potentiels en matière d'amélioration sexuelle.
Inhibition de l'agrégation plaquettaire
Des études in vitro ont montré que le this compound peut inhiber l'agrégation plaquettaire de manière dépendante de la concentration . Cela suggère des applications potentielles dans la prévention ou le traitement des troubles thrombotiques.
Profilage métabolique
Le this compound a été utilisé dans des études de profilage métabolique . La spectrométrie de masse à temps de vol à quadrupole en chromatographie liquide (LC-Q-TOF-MS) a été réalisée pour déterminer les métabolites in vitro et in vivo du Thioquinapiperifil .
Évaluation toxicologique
Les métabolites identifiés à partir du profilage métabolique du this compound peuvent être utiles pour évaluer sa toxicologie . Cette connaissance peut être appliquée aux affaires judiciaires connexes.
Mécanisme D'action
Target of Action
Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5) . The primary role of PDE-5 is to break down cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, this compound prevents the breakdown of cGMP, leading to prolonged muscle relaxation .
Mode of Action
As a PDE-5 inhibitor, this compound binds to the enzyme and prevents it from breaking down cGMP . This results in an increase in cGMP levels, which in turn leads to prolonged smooth muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP pathway . Normally, cGMP induces smooth muscle relaxation, but it is quickly broken down by PDE-5. By inhibiting PDE-5, this compound allows cGMP to remain active for longer, leading to prolonged muscle relaxation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the prolongation of smooth muscle relaxation . This is achieved through the inhibition of PDE-5 and the subsequent increase in cGMP levels . In vitro studies have shown that this compound can inhibit platelet aggregation in a concentration-dependent manner .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Thioquinapiperifil dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme PDE-5 . This interaction with PDE-5 is non-competitive, meaning that this compound binds to a site on the enzyme that is distinct from the active site .
Cellular Effects
This compound has been shown to significantly increase cyclic GMP levels in cells . After 5 minutes of incubation, the mean cyclic GMP levels of this compound-treated cells were found to be 0.95±0.17 pmol/10^8 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PDE-5, leading to the inhibition of this enzyme . This results in an increase in the levels of cyclic GMP, a second messenger that plays a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
It has been observed that the compound can cause a significant increase in cyclic GMP levels after just 5 minutes of incubation .
Metabolic Pathways
Given its role as a PDE-5 inhibitor, it is likely to influence pathways involving cyclic GMP .
Subcellular Localization
Given its role as a PDE-5 inhibitor, it may be localized to areas of the cell where this enzyme is present .
Propriétés
IUPAC Name |
3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNFHIWAHNADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204077-66-7 |
Source


|
| Record name | Thioquinapiperifil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
